molecular formula C11H12N2O2 B13290117 2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid

2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid

Cat. No.: B13290117
M. Wt: 204.22 g/mol
InChI Key: DAXSPTBGDVREAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is an organic compound with a unique structure that combines a pyridine ring with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid typically involves the reaction of 6-methylpyridine-4-carboxylic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure a consistent and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-2-yn-1-yl)amino]acetic acid hydrochloride
  • 2-[(Prop-2-yn-1-yl)amino]acetic acid

Uniqueness

2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is unique due to its specific structure, which combines a pyridine ring with an amino group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(but-2-ynylamino)-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-4-5-12-10-7-9(11(14)15)6-8(2)13-10/h6-7H,5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

DAXSPTBGDVREAP-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC(=CC(=C1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.